![molecular formula C18H13ClN2O4 B7699768 2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide CAS No. 850231-59-3](/img/structure/B7699768.png)
2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide
Overview
Description
2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide is a heterocyclic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IQ and is a derivative of quinoxaline.
Mechanism of Action
The mechanism of action of 2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood. However, it is believed that IQ exerts its anti-cancer effects through the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. IQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines and can be used as a potential drug candidate for cancer treatment. However, one of the limitations of using IQ is its toxicity. It has been found to be toxic to normal cells as well, which can limit its use in clinical settings.
Future Directions
There are several future directions for research on 2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One of the areas of research is the development of novel IQ derivatives with improved anti-cancer properties and reduced toxicity. Another area of research is the investigation of the mechanism of action of IQ and its potential targets in cancer cells. Additionally, the use of IQ in combination with other anti-cancer drugs is an area of research that has shown promising results.
Synthesis Methods
The synthesis of 2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide can be achieved through various methods. One of the most common methods is the reaction of 2-acetylquinoxaline with 2-chlorobenzoyl chloride in the presence of a base. This results in the formation of the intermediate compound, which is then oxidized to the final product using hydrogen peroxide.
Scientific Research Applications
2-acetyl-3-(((2-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. IQ has been shown to possess anti-cancer properties and has been tested against various cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit their growth.
properties
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11(22)17-15(20-14-8-4-5-9-16(14)21(17)24)10-25-18(23)12-6-2-3-7-13(12)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZUVHZPJJVCDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=CC=C3Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324505 | |
Record name | (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850231-59-3 | |
Record name | (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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